Z-Tyr-Otbu H2O
CAS No.:
Cat. No.: VC13435146
Molecular Formula: C21H27NO6
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H27NO6 |
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Molecular Weight | 389.4 g/mol |
IUPAC Name | tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;hydrate |
Standard InChI | InChI=1S/C21H25NO5.H2O/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16;/h4-12,18,23H,13-14H2,1-3H3,(H,22,25);1H2/t18-;/m0./s1 |
Standard InChI Key | KLOCNHOHUOPWHZ-FERBBOLQSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O |
SMILES | CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O |
Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
Z-Tyr-OtBu·H₂O is systematically named (S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate hydrate . Common synonyms include:
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Cbz-L-tyrosine tert-butyl ester hydrate
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N-[(phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester monohydrate
Molecular and Physical Properties
Key physicochemical parameters are summarized below:
The tert-butyl ester group enhances lipophilicity, facilitating solubility in organic solvents during SPPS . The Z-group (benzyloxycarbonyl) protects the amino terminus, preventing unintended side reactions .
Synthesis and Production
Historical Synthesis Routes
Early synthetic approaches by Anderson and Callahan (1960) involved carbobenzoxylation of L-tyrosine followed by tert-butyl esterification under acidic conditions . This method achieved yields of ~88% but required stringent anhydrous conditions .
A refined protocol by Palmer et al. (2005) utilized N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple Z-protected tyrosine with tert-butanol, achieving 95% purity . Critical reaction parameters included:
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Temperature: 0–5°C to minimize racemization
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Solvent: Dichloromethane (DCM)
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Workup: Aqueous sodium bicarbonate extraction to remove DCU byproducts .
Industrial-Scale Manufacturing
Shanghai Plus Bio-Sci&Tech Co., Ltd., optimizes production via continuous flow chemistry, reducing reaction times from hours to minutes . Key quality control metrics include:
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Z-Tyr-OtBu·H₂O is employed in Fmoc/t-Bu SPPS strategies for introducing tyrosine residues. The tert-butyl group enables orthogonal deprotection using trifluoroacetic acid (TFA), while the Z-group remains stable under basic Fmoc cleavage conditions .
Case Study: Synthesis of Tyrosine-Containing Neuropeptides
In a 2024 study, Z-Tyr-OtBu·H₂O was used to synthesize galanin (1–29), a 29-residue neuropeptide. The tert-butyl protection prevented β-sheet aggregation during chain elongation, improving crude peptide purity from 65% to 89% .
Bioconjugation and Prodrug Design
The phenolic -OH group on tyrosine permits site-specific modifications:
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PEGylation: Attaching polyethylene glycol via Mitsunobu reaction
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Radioiodination: Incorporating ¹²⁵I for diagnostic imaging .
Reconstituted solutions in DMSO retain stability for 72 hours at 4°C .
Future Research Directions
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Automated Synthesis Integration: Developing robotic platforms for Z-Tyr-OtBu·H₂O incorporation in high-throughput peptide libraries.
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Green Chemistry Approaches: Replacing DCM with cyclopentyl methyl ether (CPME) in esterification steps .
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Cryogenic Stability Studies: Assessing long-term storage at -80°C for clinical-grade peptides .
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